molecular formula C11H17N5 B15216273 5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 33360-36-0

5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B15216273
CAS No.: 33360-36-0
M. Wt: 219.29 g/mol
InChI Key: LJWAGOXLIUMUGK-UHFFFAOYSA-N
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Description

5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyrimidine derivatives. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diisopropyl groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in various applications .

Biological Activity

5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound belonging to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as a therapeutic agent in various diseases, and underlying mechanisms of action.

Chemical Structure and Properties

The compound this compound features a triazole ring fused to a pyrimidine structure. Its molecular formula is C10H14N4C_{10}H_{14}N_4, and it exhibits significant lipophilicity due to the presence of isopropyl groups.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit notable antimicrobial properties. A study synthesizing various derivatives showed that certain compounds within this class displayed high activity against both Gram-positive and Gram-negative bacteria. Specifically:

  • Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.25 to 2.0 µg/mL .
  • The compound demonstrated no cytotoxicity against human embryonic kidney cells at concentrations up to 32 µg/mL .

The antimicrobial activity is primarily attributed to the inhibition of DNA Gyrase , an essential enzyme for bacterial DNA replication. For instance:

  • A derivative showed an IC50 value of 0.68 µM , comparable to ciprofloxacin (IC50 = 0.85 µM), indicating potent inhibition of DNA Gyrase .
  • Molecular docking studies confirmed that these compounds bind effectively at the active site of DNA Gyrase .

Therapeutic Potential

Beyond antimicrobial applications, this compound and its derivatives have been explored for other therapeutic potentials:

  • Anticonvulsant Activity : Some derivatives have been evaluated in models for epilepsy. Compounds showed significant anticonvulsant effects with lower neurotoxicity compared to traditional antiepileptic drugs .
CompoundED50 (mg/kg)Neurotoxicity Index (PI)
5c31.8117.22
5e40.959.09

These findings suggest that the triazolo-pyrimidine scaffold can modulate GABAA_A receptors effectively while maintaining a favorable safety profile .

Properties

CAS No.

33360-36-0

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

5,7-di(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C11H17N5/c1-6(2)8-5-9(7(3)4)16-11(13-8)14-10(12)15-16/h5-7H,1-4H3,(H2,12,15)

InChI Key

LJWAGOXLIUMUGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC2=NC(=NN12)N)C(C)C

Origin of Product

United States

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